Arabinono-1,4-lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

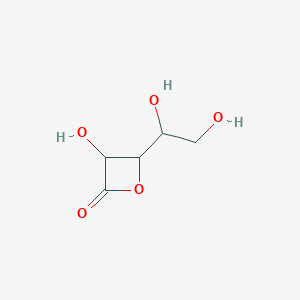

Arabinono-1,4-lactone, also known as this compound, is a useful research compound. Its molecular formula is C5H8O5 and its molecular weight is 148.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photocatalytic Production

Recent studies have demonstrated the photocatalytic production of D-arabinono-1,4-lactone from D-fructose using titanium dioxide (TiO₂) as a photocatalyst. This process occurs under light irradiation in ambient conditions, resulting in the generation of D-arabinono-1,4-lactone alongside other valuable compounds such as erythrose and glyceraldehyde. The reaction mechanism involves the cleavage of carbon-carbon bonds in D-fructose, showcasing the potential of D-arabinono-1,4-lactone as a precursor for rare sugars .

D-arabinono-1,4-lactone exhibits notable biological activities that are being explored for various applications:

- Prebiotic Potential : Studies indicate that D-arabinono-1,4-lactone can be utilized by Bifidobacterium species, leading to increased lactic acid production. This suggests its potential as a prebiotic compound that supports gut health by promoting beneficial bacteria .

- Inhibition of Pathogenic Bacteria : Research has shown that D-arabinono-1,4-lactone can inhibit the growth of Escherichia coli. This property could be harnessed in developing food preservatives or therapeutic agents against bacterial infections .

Ascorbic Acid Biosynthesis

D-arabinono-1,4-lactone serves as a substrate for arabinono-1,4-lactone oxidase, an enzyme critical in the biosynthesis of ascorbic acid (vitamin C). This pathway is vital for many organisms due to the antioxidant properties of ascorbic acid. The ability to synthesize D-arabinono-1,4-lactone efficiently can enhance the production of ascorbic acid for nutritional and therapeutic purposes .

Industrial Biotechnology Applications

The metabolic engineering of yeasts has been explored to optimize the production of D-arabinono-1,4-lactone and its derivatives. This approach includes utilizing various yeast strains such as Saccharomyces cerevisiae and Pichia pastoris to enhance the yield and efficiency of lactone production through genetically modified pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Photocatalytic Production | Conversion from D-fructose using TiO₂; yields rare sugars alongside D-arabinono-1,4-lactone. |

| Prebiotic Potential | Supports growth of beneficial gut bacteria like Bifidobacterium; increases lactic acid levels. |

| Pathogen Inhibition | Inhibits growth of E. coli; potential use in food preservation and therapeutics. |

| Ascorbic Acid Biosynthesis | Key substrate for enzymatic conversion to vitamin C; enhances nutritional applications. |

| Industrial Biotechnology | Utilization in yeast metabolic engineering for optimized production processes. |

Case Studies

Several studies highlight the multifaceted applications of D-arabinono-1,4-lactone:

- Production via Photocatalysis : A study demonstrated successful photocatalytic conversion of biomass-derived sugars into D-arabinono-1,4-lactone and other sugars using TiO₂ under visible light conditions. This process not only produced valuable compounds but also provided insights into sustainable sugar conversion methods .

- Biological Activity Assessment : Research involving Bifidobacterium showed that cultures supplemented with D-arabinono-1,4-lactone exhibited enhanced growth and lactic acid production compared to controls without the lactone. This suggests its viability as a prebiotic agent in functional foods .

- Ascorbic Acid Synthesis Pathway : Investigations into the enzymatic pathways involving D-arabinono-1,4-lactone revealed its crucial role in synthesizing ascorbic acid in various organisms, emphasizing its importance in nutrition and health-related applications .

特性

CAS番号 |

13280-76-7 |

|---|---|

分子式 |

C5H8O5 |

分子量 |

148.11 g/mol |

IUPAC名 |

4-(1,2-dihydroxyethyl)-3-hydroxyoxetan-2-one |

InChI |

InChI=1S/C5H8O5/c6-1-2(7)4-3(8)5(9)10-4/h2-4,6-8H,1H2 |

InChIキー |

GRYOZULSNCMRHE-UHFFFAOYSA-N |

SMILES |

C(C(C1C(C(=O)O1)O)O)O |

正規SMILES |

C(C(C1C(C(=O)O1)O)O)O |

Key on ui other cas no. |

13280-76-7 |

同義語 |

arabinono-1,4-lactone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。